Cas no 13224-88-9 (Phenol,2-[(dimethylamino)methyl]-4,6-bis(1-methylheptyl)-)

Phenol,2-[(dimethylamino)methyl]-4,6-bis(1-methylheptyl)- structure
13224-88-9 structure
Product Name:Phenol,2-[(dimethylamino)methyl]-4,6-bis(1-methylheptyl)-
CAS No:13224-88-9
MF:C25H45NO
MW:375.630907773972
CID:231143
PubChem ID:223239
Update Time:2025-04-19

Phenol,2-[(dimethylamino)methyl]-4,6-bis(1-methylheptyl)- Chemical and Physical Properties

Names and Identifiers

    • Phenol,2-[(dimethylamino)methyl]-4,6-bis(1-methylheptyl)-
    • N,N-Dimethyl-N-3,5-di-(2-octyl)-2-hydroxybenzylamin
    • 3-(1-dimethylaminocyclopropyl)-1,1-dimethylurea
    • AC1L70D2
    • AC1Q3W10
    • AG-H-02317
    • CTK5E2037
    • N'-(1-(Dimethylamino)cyclopropyl)-N,N-dimethylurea
    • N,N-dimethyl-N'-< (dimethylamino)cyclopropyl> urea
    • NSC302085
    • 2-[(dimethylamino)methyl]-4,6-di(octan-2-yl)phenol
    • NSC10670
    • DTXSID70927593
    • NSC-10670
    • 13224-88-9
    • Inchi: 1S/C25H45NO/c1-7-9-11-13-15-20(3)22-17-23(19-26(5)6)25(27)24(18-22)21(4)16-14-12-10-8-2/h17-18,20-21,27H,7-16,19H2,1-6H3
    • InChI Key: KDBCJZYXOWUJCI-UHFFFAOYSA-N
    • SMILES: OC1=C(CN(C)C)C=C(C=C1C(C)CCCCCC)C(C)CCCCCC

Computed Properties

  • Exact Mass: 375.35000
  • Monoisotopic Mass: 375.350115059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 14
  • Complexity: 356
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 9.1
  • Topological Polar Surface Area: 23.5Ų

Experimental Properties

  • PSA: 23.47000
  • LogP: 7.60160

Phenol,2-[(dimethylamino)methyl]-4,6-bis(1-methylheptyl)- Related Literature

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